molecular formula C11H12F3NO2 B1402362 3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine CAS No. 1332301-13-9

3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine

Cat. No.: B1402362
CAS No.: 1332301-13-9
M. Wt: 247.21 g/mol
InChI Key: YHGLNMFALXWWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an azetidine ring attached to a phenoxy group, which is further substituted with a trifluoromethoxy group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine typically involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate azetidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with an azetidine halide under controlled temperature conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenoxy group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidines and phenoxy derivatives.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(Methoxy)phenoxy]methyl}azetidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-{[4-(Chloromethoxy)phenoxy]methyl}azetidine: Contains a chloromethoxy group, offering different chemical properties.

Uniqueness

3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes the compound more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its analogs.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenoxy]methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-8-5-15-6-8/h1-4,8,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGLNMFALXWWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine
Reactant of Route 2
Reactant of Route 2
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine
Reactant of Route 3
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine
Reactant of Route 4
Reactant of Route 4
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine
Reactant of Route 5
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine
Reactant of Route 6
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.